5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
(6-methylpyrazin-2-yl)-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-11-7-17-10-18-14(11)20-3-5-21(6-4-20)15(22)13-9-16-8-12(2)19-13/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNNHBAAPNOORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)C3=NC(=CN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine moiety is introduced via nucleophilic substitution reactions, where the pyrimidine core is reacted with piperazine derivatives.
Attachment of the methylpyrazine group: The final step involves the acylation of the piperazine ring with 6-methylpyrazine-2-carbonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Spleen Tyrosine Kinase Inhibition
One of the most notable applications of 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine is its role as an inhibitor of spleen tyrosine kinase (Syk). Syk is implicated in various signaling pathways associated with cancer and autoimmune diseases. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on Syk, suggesting potential therapeutic applications in oncology and immunology.
2. Antimycobacterial Activity
Research indicates that derivatives of pyrimidines, including this compound, may possess antimycobacterial properties. In particular, studies have focused on the synthesis of compounds that can modulate the activity against Mycobacterium tuberculosis, which remains a global health challenge. The structural features of 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine may enhance its efficacy against this pathogen .
Synthesis and Reaction Mechanisms
The synthesis of 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine typically involves:
- Step 1: Formation of the pyrimidine core.
- Step 2: Introduction of the piperazine moiety.
- Step 3: Functionalization with the pyrazine derivative.
Purification techniques such as high-performance liquid chromatography are employed to ensure the purity of the final product. Characterization methods include Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm product formation .
Case Study 1: Syk Inhibition
In a study assessing the effectiveness of various pyrimidine derivatives, researchers found that 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine exhibited promising Syk inhibitory activity. This was evaluated using cellular assays where the compound was shown to significantly reduce Syk-mediated signaling pathways, leading to decreased proliferation in cancer cell lines.
Case Study 2: Antimycobacterial Screening
Another research initiative focused on evaluating this compound's activity against Mycobacterium tuberculosis. The study utilized a series of in vitro assays to determine the Minimum Inhibitory Concentration (MIC). Results indicated that the compound displayed notable antimycobacterial activity, warranting further exploration into its mechanism of action and potential as a therapeutic agent .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
- 4-[4-(5-Chloro-2-pyrimidinyl)-1-piperazinyl]-5-ethyl-6-methylpyrimidine (): This compound replaces the pyrazine-carbonyl group in the target molecule with a second pyrimidine ring. The presence of chlorine (electron-withdrawing) and ethyl/methyl groups (electron-donating) introduces electronic heterogeneity, which may influence solubility and metabolic stability .
- 2,4,5-Trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (): Chlorine substituents at positions 2, 4, and 5 on the pyrimidine enhance electrophilicity, making the compound reactive toward nucleophilic agents. This structural difference highlights divergent applications—alkylating agents vs. non-covalent binders .
Piperazine Linker Modifications
- 5-[4-(2-Carboxyethyl)piperazin-1-yl]-5-[4-(4-iodophenoxy)phenyl]pyrimidine-2,4,6-trione (): Here, the piperazine is substituted with a carboxyethyl group, introducing a carboxylic acid functionality. This modification significantly enhances hydrophilicity and may improve bioavailability compared to the hydrophobic pyrazine substituent in the target compound. Additionally, the trione pyrimidine core reduces aromaticity, altering electronic properties .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ():
Replacing piperazine with piperidine eliminates one nitrogen atom in the linker, reducing hydrogen-bonding capacity. The amine group at position 2 introduces a strong nucleophilic site, contrasting with the carbonyl-linked pyrazine in the target molecule. This impacts both reactivity and target selectivity .
Heterocyclic Substituent Variations
- 2-(Piperazin-1-yl)pyrimidine (): A minimalist analog lacking the pyrazine-carbonyl group. This comparison underscores the role of the pyrazine moiety in enhancing target engagement .
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one ():
Substitutes pyrimidine with a pyrazole ring and introduces a trifluoromethylphenyl group. The CF₃ group enhances metabolic stability and lipophilicity, while the pyrazole offers distinct hydrogen-bonding geometry. Such differences illustrate how heterocycle choice tailors molecular properties for specific applications .
Stability and Reactivity
Piperazine-linked compounds (e.g., ) are prone to oxidation at the secondary amine, whereas the pyrazine substituent in the target compound may stabilize the molecule via conjugation. Chlorinated analogs () exhibit higher reactivity but lower hydrolytic stability compared to the methyl-substituted target .
Comparative Data Table
Biological Activity
5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound with significant biological activity, particularly in the fields of antimicrobial and antiviral research. Its unique structural features, including a pyrimidine core, a piperazine moiety, and a methylpyrazine substituent, contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine is CHNO, with an approximate molecular weight of 270.33 g/mol. The compound's structure allows for interactions with various biological macromolecules, influencing enzyme activities and receptor functions.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits significant antimicrobial and antiviral properties. Studies have shown that it can inhibit the growth of various bacterial strains and viruses, suggesting its potential as a therapeutic agent in infectious diseases. For instance, its effectiveness against specific pathogens has been documented, highlighting its role in modulating immune responses.
The biological activity of 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine is primarily attributed to its ability to interact with specific enzymes and receptors:
- Kinase Inhibition : The compound has been shown to inhibit certain kinases involved in cancer progression, thereby potentially serving as an anticancer agent.
- Receptor Modulation : It may also bind to various receptors, altering their activity and influencing cellular signaling pathways.
This dual action enhances its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Case Studies
- Antimicrobial Activity : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing a notable reduction in bacterial viability at specific concentrations. This suggests its potential use in developing new antibiotics.
- Antiviral Effects : In vitro studies demonstrated that 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine could inhibit viral replication in cultured cells infected with influenza virus.
- Cancer Cell Lines : Research involving various cancer cell lines indicated that the compound could induce apoptosis through the modulation of apoptotic pathways, supporting its development as an anticancer drug.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds similar to 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine | Similar piperazine and pyrimidine framework | Different methyl substitution pattern |
| Pyrazolo[1,5-a]pyrimidines | Shares the pyrimidine core structure | Exhibits distinct biological activities related to kinase inhibition |
| 6-Methylpyridine derivatives | Contains a methyl group on a pyridine ring | Varies in biological activity and application potential |
Q & A
Q. What are the common synthetic routes for preparing 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine and its derivatives?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of pyrimidine precursors (e.g., 2-hydrazinopyrimidine) with carbonyl-containing intermediates (e.g., 6-methylpyrazine-2-carboxylic acid) under reflux in ethanol or acetic acid .
- Step 2 : Piperazine coupling via nucleophilic substitution or amidation. For example, morpholine-carbonyl or nitro-substituted phenyl groups are introduced using piperazine derivatives under basic conditions (e.g., DIPEA) .
- Step 3 : Purification via column chromatography and recrystallization, with yields ranging from 22% to 65% depending on substituents . Key reagents: Ethanol, acetic acid, DMSO-d6 for NMR characterization, and HPLC for purity validation .
Q. How do researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A combination of analytical techniques is used:
- HPLC : Purity >98% is achieved using C18 columns with acetonitrile/water gradients .
- NMR Spectroscopy : and NMR (e.g., 600 MHz in DMSO-d6) confirm regiochemistry. Key peaks include pyrimidine protons at δ 8.80 ppm and piperazine methyl groups at δ 3.20–3.96 ppm .
- Mass Spectrometry : ESI-MS or HRMS validates molecular ions (e.g., [M+H] at 657.2398) .
- IR Spectroscopy : C=O stretches (1594–1633 cm) and -CONH- bands (3246–3293 cm) confirm functional groups .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of piperazine-pyrimidine hybrids?
Methodological Answer: Quantum chemical calculations and reaction path searches are employed:
- Reaction Design : Tools like ICReDD integrate density functional theory (DFT) to predict transition states and intermediates, reducing trial-and-error in optimizing coupling reactions .
- Solvent/Reagent Screening : Computational models predict solvent effects (e.g., ethanol vs. DMF) on reaction yields, validated by experimental data . Example: Substituent effects on nitro-group positioning (para vs. ortho) are modeled to guide regioselective synthesis .
Q. How do structural modifications influence biological activity in related compounds?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents enhance acetylcholinesterase inhibition (IC < 1 μM) by increasing electrophilicity at the pyrimidine core .
- Piperazine Linkers : Morpholine-carbonyl groups improve solubility and blood-brain barrier penetration, as shown in molecular docking studies with AChE active sites .
- Bioisosteric Replacement : Replacing pyrazine with pyridine reduces cytotoxicity in vitro, highlighting the importance of heterocyclic core selection .
Q. How can contradictory biological activity data between studies be resolved?
Methodological Answer: Discrepancies (e.g., variable IC values) are addressed via:
- Standardized Assays : Re-evaluate activity under consistent conditions (pH 7.4, 37°C) using Ellman’s method for AChE inhibition .
- Metabolic Stability Tests : Assess compound degradation in liver microsomes to explain potency drops in vivo vs. in vitro .
- Crystallography : Resolve binding mode ambiguities by co-crystallizing the compound with target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
